molecular formula C10H7Cl4NO2 B14464683 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide CAS No. 65925-86-2

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide

Cat. No.: B14464683
CAS No.: 65925-86-2
M. Wt: 315.0 g/mol
InChI Key: UDLHREHAVGOTLE-UHFFFAOYSA-N
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Description

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrachlorophenyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4,5-tetrachlorophenylamine with an appropriate epoxide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxiranes, diols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. This reactivity is the basis for its potential therapeutic and biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide: Unique due to its tetrachlorophenyl group and oxirane ring.

    2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    2-Methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxylhydrazide: Contains a hydrazide group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of a tetrachlorophenyl group and an oxirane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

65925-86-2

Molecular Formula

C10H7Cl4NO2

Molecular Weight

315.0 g/mol

IUPAC Name

2-methyl-N-(2,3,4,5-tetrachlorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C10H7Cl4NO2/c1-10(3-17-10)9(16)15-5-2-4(11)6(12)8(14)7(5)13/h2H,3H2,1H3,(H,15,16)

InChI Key

UDLHREHAVGOTLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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